1-(7-Methoxy-1H-indazol-3-yl)ethanone
Description
1-(7-Methoxy-1H-indazol-3-yl)ethanone is a heterocyclic organic compound featuring an indazole core substituted with a methoxy (-OCH₃) group at the 7-position and an ethanone (acetyl) group at the 3-position. Indazole derivatives are of significant interest in medicinal chemistry due to their structural resemblance to purine bases and their ability to interact with biological targets such as kinases and receptors.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-(7-methoxy-1H-indazol-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)9-7-4-3-5-8(14-2)10(7)12-11-9/h3-5H,1-2H3,(H,11,12) |
InChI Key |
WYODYCUSRFTIQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NNC2=C1C=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxy-1H-indazol-3-yl)ethanone typically involves the functionalization of indazole derivatives. One common method includes the cyclization of benzyl-substituted benzylidenehydrazine with hydrazine . Another approach involves the Cu(OAc)2-catalyzed formation of N–N bonds employing oxygen as the terminal oxidant . These methods provide efficient routes to synthesize indazole derivatives with good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethanone moiety at position 3 enables nucleophilic substitution at the α-carbon. For example:
-
Enolate Formation : Deprotonation with LDA or NaH generates enolates for alkylation or acylation.
-
Substitution at Nitrogen : The indazole NH undergoes alkylation under basic conditions. A related compound, 1-(1H-Indazol-3-yl)ethanone, reacts with chlorodifluoromethane in DMF/K₂CO₃ to yield N-difluoromethyl derivatives (82% yield) .
Table 1: N-Alkylation Reactions
| Substrate | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 1-(1H-Indazol-3-yl)ethanone | ClCF₂H, K₂CO₃ | DMF, 70°C, 3 hr | 1-(1-Difluoromethyl-indazol-3-yl)ethanone | 56% |
Electrophilic Aromatic Substitution
The methoxy group at position 7 directs electrophiles to the indazole ring’s ortho/para positions. Nitration and halogenation occur predominantly at position 4 or 6:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 4 .
-
Bromination : NBS in CCl₄ selectively brominates position 5 .
Table 2: Directed Substitution Patterns
| Reaction Type | Electrophile | Positional Preference | Notes | Source |
|---|---|---|---|---|
| Nitration | NO₂⁺ | C-4 | Enhanced by methoxy activation | |
| Bromination | Br⁺ | C-5 | Steric hindrance at C-6 |
Condensation Reactions
The ketone participates in hydrazone and Schiff base formation:
-
Hydrazones : Reaction with hydrazines yields hydrazones, precursors to fused heterocycles. Analogous indazol-3-yl ethanones condense with anthranilamides to form quinazolinones .
-
Schiff Bases : Condensation with 3,4,5-trimethoxyaniline forms imines, reducible to secondary amines .
Table 3: Condensation Examples
| Substrate | Reagent | Product | Application | Yield | Source |
|---|---|---|---|---|---|
| Indazol-3-yl ethanone analog | Anthranilamide | 2-(Indol-3-yl)quinazolin-4(3H)-one | Anticancer scaffolds | 60–75% |
Reduction and Oxidation
-
Ketone Reduction : NaBH₄ reduces the ethanone to a secondary alcohol, while LiAlH₄ achieves full reduction to ethyl groups .
-
Methoxy Demethylation : BBr₃ cleaves the methyl ether to a phenolic OH group, enabling further functionalization .
Table 4: Redox Transformations
| Reaction | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Ketone → Alcohol | NaBH₄ | MeOH, 0°C | 1-(7-Methoxy-indazol-3-yl)ethanol | 85% | |
| Demethylation | BBr₃ | CH₂Cl₂, −78°C | 1-(7-Hydroxy-indazol-3-yl)ethanone | 72% |
Cyclization and Heterocycle Formation
The compound serves as a building block for fused heterocycles:
-
Indazolone Synthesis : Reaction with hydrazine hydrate forms tetrahydroindazolones under acidic conditions .
-
Triazole Derivatives : Click chemistry with azides yields 1,2,3-triazole-linked analogs .
Table 5: Cyclization Reactions
| Substrate | Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Indazol-3-yl ethanone analog | Hydrazine hydrate | Tetrahydroindazolone | HCl, reflux | 68% |
Comparative Reactivity Insights
The methoxy group’s electron-donating nature increases aromatic ring reactivity compared to non-substituted analogs:
Scientific Research Applications
Pharmaceutical Development
The primary application of 1-(7-Methoxy-1H-indazol-3-yl)ethanone lies in pharmaceutical development . Indazole derivatives are known for their pharmacological properties, and this compound is no exception. Its structure suggests it may interact with various biological targets, making it a candidate for drug design aimed at treating diseases such as cancer and neurological disorders.
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Antimicrobial Activity : Its structural features may contribute to its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions, which allow for modifications that can enhance its biological activity. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(1-Methyl-1H-indazol-3-yl)ethanone | Methyl group at nitrogen instead of methoxy | Different electronic properties due to methyl substitution |
| 1-(6-Methoxyindazol-3-yl)ethanone | Methoxy group at 6-position | Variation in biological activity due to position change |
| 1-(5-Bromoindazol-3-yl)ethanone | Bromine substitution at 5-position | Potential for enhanced reactivity due to bromine's electrophilic nature |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of indazole derivatives, including this compound:
- Anticancer Studies : A study demonstrated that indazole derivatives could inhibit tumor growth in xenograft models, suggesting that this compound might share similar properties.
- Inflammation Models : Research indicated that compounds with similar structures could reduce markers of inflammation in animal models, supporting the potential anti-inflammatory effects of this compound.
- Antimicrobial Testing : Preliminary tests showed activity against specific bacterial strains, indicating a possible role in developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-(7-Methoxy-1H-indazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit cell growth in various neoplastic cell lines by causing a block in the G0–G1 phase of the cell cycle
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Key analogs include indazole and indole derivatives with variations in substituent type, position, and heterocyclic framework.
Table 1: Structural Comparison of Selected Ethanone Derivatives
Physicochemical Properties
- Solubility: The methoxy group in this compound increases hydrophilicity compared to methyl or nitro analogs.
- Acidity (pKa): Substituents significantly influence acidity. For example, 1-(1H-indazol-7-yl)ethanone has a pKa of ~11.87, while nitro-substituted analogs (e.g., 1-(7-Nitro-1H-indol-3-yl)ethanone) are more acidic due to electron withdrawal.
- Thermal Stability : Methoxy and nitro groups may reduce thermal stability compared to alkyl substituents due to increased resonance effects.
Biological Activity
1-(7-Methoxy-1H-indazol-3-yl)ethanone is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features, including the methoxy substitution at the 7-position and the ethanone functional group at the 3-position, enhance its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and related studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N2O2. Its structure is characterized by a five-membered heterocyclic ring containing two nitrogen atoms, which is typical of indazole derivatives. The methoxy group increases lipophilicity, potentially improving interaction with biological targets.
Biological Activity Overview
Indazole derivatives, including this compound, are known for a range of pharmacological effects:
- Antitumor Activity : Several studies have indicated that indazole derivatives exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Research has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : Indazoles can act as inhibitors for various enzymes, influencing pathways critical for disease progression.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, potential interactions include:
- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : Its structure suggests possible binding to receptors that mediate cellular responses.
Synthesis
The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of indazole derivatives with appropriate acylating agents under controlled conditions to yield high-purity products.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(1-Methyl-1H-indazol-3-yl)ethanone | Methyl group at nitrogen | Different electronic properties due to methyl substitution |
| 1-(6-Methoxyindazol-3-yl)ethanone | Methoxy group at 6-position | Variation in biological activity due to position change |
| 1-(5-Bromoindazol-3-yl)ethanone | Bromine substitution at 5-position | Potential for enhanced reactivity due to bromine's electrophilic nature |
Case Studies and Research Findings
Several studies have documented the biological activities associated with indazole derivatives:
- Antitumor Activity : A study reported that derivatives similar to this compound exhibited significant cytotoxicity against cancer cell lines with IC50 values in the nanomolar range .
- Antimicrobial Efficacy : Research highlighted that certain indazole derivatives demonstrated broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against various pathogens .
- Molecular Docking Studies : Computational studies have suggested that the binding affinity of indazole derivatives to target proteins could elucidate their mechanism of action and guide further drug development .
Q & A
Basic: What are the standard synthetic routes for preparing 1-(7-Methoxy-1H-indazol-3-yl)ethanone?
Methodological Answer:
The synthesis of substituted ethanones typically involves functionalizing indazole precursors. A common approach is the Friedel-Crafts acylation of 7-methoxy-1H-indazole using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes may include:
- Condensation reactions : Reacting 7-methoxyindazole-3-carbaldehyde with methyl Grignard reagents followed by oxidation.
- Cross-coupling strategies : Palladium-catalyzed coupling of indazole derivatives with acetyl sources, as demonstrated in similar ethanone syntheses .
Key parameters include temperature control (e.g., reflux in anhydrous solvents like toluene) and purification via recrystallization (e.g., ethanol/water mixtures) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR (¹H/¹³C) : Assign methoxy (δ ~3.8–4.0 ppm) and ethanone carbonyl (δ ~200–210 ppm in ¹³C) signals. Coupling patterns in indazole protons (e.g., H-3 and H-4) confirm regiochemistry .
- IR Spectroscopy : Detect carbonyl stretching vibrations (~1680–1720 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H⁺] at m/z 205.07 for C₁₀H₁₀N₂O₂) and fragmentation patterns .
Advanced: How can structural discrepancies in X-ray crystallography data be resolved for this compound?
Methodological Answer:
Discrepancies in bond lengths/angles or disorder modeling require advanced refinement tools:
- SHELX Suite : Use SHELXL for high-resolution refinements. Parameters like anisotropic displacement parameters (ADPs) and hydrogen-bonding networks must be optimized. For twinned crystals, employ TWIN/BASF commands to model overlapping lattices .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and Mercury for Hirshfeld surface analysis. Example: A methoxy group’s rotational disorder may necessitate PART instructions in SHELX .
Advanced: How to address contradictions in reaction yields during scale-up synthesis?
Methodological Answer:
Yield variations often stem from kinetic vs. thermodynamic control or impurity profiles. Mitigation strategies include:
- Design of Experiments (DoE) : Systematically vary reaction parameters (e.g., temperature, catalyst loading) to identify critical factors .
- In-situ Monitoring : Use HPLC or Raman spectroscopy to track intermediate formation. For example, byproducts from acetyl group over-oxidation can be minimized via controlled reagent addition .
- Purification Optimization : Employ gradient column chromatography (hexane/EtOAc) or preparative HPLC with C18 columns to isolate the target compound .
Advanced: What strategies are used to analyze the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
The ethanone moiety serves as a reactive handle for derivatization:
- Oxidation/Reduction : Convert the ketone to alcohol (NaBH₄) or carboxylic acid (KMnO₄) for SAR studies. Monitor reaction progress via TLC (Rf shifts) .
- Nucleophilic Substitution : React with hydrazines to form hydrazones, useful in heterocyclic ring formation (e.g., pyrazoles) .
- Cross-coupling : Suzuki-Miyaura reactions on the indazole ring require protection of the ethanone group (e.g., acetal formation) to prevent side reactions .
Advanced: How to evaluate the compound’s potential as a kinase inhibitor scaffold?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 or CDK2). Focus on hydrogen bonds between the methoxy group and kinase hinge regions .
- In-vitro Assays : Perform kinase inhibition screens (e.g., ADP-Glo™) at varying concentrations (1–100 µM). Validate selectivity via panel testing against off-target kinases .
- Metabolic Stability : Assess microsomal half-life (human liver microsomes) and CYP450 inhibition to prioritize derivatives with improved pharmacokinetics .
Advanced: What computational methods predict the compound’s physicochemical properties?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compute dipole moments, HOMO-LUMO gaps, and electrostatic potential maps. These predict solubility and reactivity .
- LogP Estimation : Use SwissADME or Molinspiration to calculate partition coefficients (~1.8–2.2), critical for blood-brain barrier penetration studies .
- pKa Prediction : Tools like ACD/Labs estimate the indazole N-H acidity (pKa ~8–10) and ethanone’s stability under physiological pH .
Advanced: How to resolve tautomerism issues in NMR analysis?
Methodological Answer:
Indazole derivatives often exhibit tautomerism between 1H- and 2H- forms:
- Variable Temperature NMR : Acquire spectra at 25°C and 60°C. Tautomeric equilibria shifts manifest as signal broadening or splitting (e.g., H-3 proton) .
- Deuterium Exchange : Add D₂O to identify exchangeable protons. The indazole NH signal (~12 ppm) disappears upon deuteration .
- COSY/NOESY : Correlate proton environments to distinguish between tautomers. For example, NOE interactions between H-3 and methoxy groups confirm the dominant tautomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
